3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate
Overview
Description
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H26O5 It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. One common approach includes the following steps:
Oxidation: The precursor steroid is subjected to oxidation to introduce keto groups at the desired positions.
Acetylation: The hydroxyl group at position 21 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization and Dehydration: The intermediate compounds undergo cyclization and dehydration reactions to form the trien structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Choosing high-purity steroidal precursors.
Controlled Reaction Conditions: Maintaining precise temperature, pressure, and pH conditions to facilitate the desired chemical transformations.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional keto groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with hydroxyl groups replacing keto groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of steroidal drugs with anti-inflammatory and immunosuppressive properties.
Biological Research: Studied for its effects on cellular processes and hormone regulation.
Industrial Applications: Utilized in the synthesis of other complex steroidal compounds.
Mechanism of Action
The mechanism of action of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of specific genes and influencing various biological pathways. The compound’s effects are mediated through its ability to alter the transcriptional activity of target genes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
- 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate
Uniqueness
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is unique due to the presence of three keto groups and its specific trien structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
Overview
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with the molecular formula C23H26O5. It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21. This compound is notable for its biological activity primarily through its interaction with steroid hormone receptors, influencing various cellular processes and gene expression.
The biological activity of this compound involves its binding to steroid hormone receptors. This interaction modulates the transcriptional activity of target genes, leading to significant changes in cellular function and metabolism. The compound's unique structure allows it to effectively engage with these receptors, which is crucial for its role in medicinal chemistry and biological research.
Biological Activities
The compound exhibits several important biological activities:
- Anti-inflammatory Effects : It has been studied for its potential use in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
- Immunosuppressive Properties : It shows promise in immunosuppressive applications, making it relevant in contexts such as organ transplantation and autoimmune diseases.
- Hormonal Regulation : By interacting with hormone receptors, it can influence metabolic pathways and reproductive functions.
Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Culture Studies : Research indicates that this compound can significantly alter the expression levels of genes involved in inflammation and immune response when tested on various cell lines.
- Animal Models : In vivo studies have demonstrated its efficacy in reducing inflammation in models of arthritis and other inflammatory diseases.
- Comparative Studies : When compared to similar compounds (e.g., 3,20-Dioxopregna derivatives), this compound exhibited enhanced potency in modulating steroid hormone receptor activity .
Data Table: Biological Activity Comparison
Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Hormonal Regulation |
---|---|---|---|
This compound | High | Moderate | Significant |
3,20-Dioxopregna-1,4-diene | Moderate | Low | Moderate |
17-Hydroxy-6a-methyl-3,11,20-trioxopregna-1,4-diene | Low | High | Low |
Case Study 1: Inflammatory Response Modulation
A study conducted on a murine model of rheumatoid arthritis showed that administration of this compound resulted in a significant reduction of joint swelling and histological signs of inflammation. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Immunosuppression in Transplant Models
In a kidney transplant model involving rats, the administration of this compound led to decreased rejection rates compared to control groups. The immunosuppressive effects were attributed to its action on T-cell activation pathways.
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3/t16-,17-,21+,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMSQQCILMWFF-YTQSOXLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857829 | |
Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82423-35-6 | |
Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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